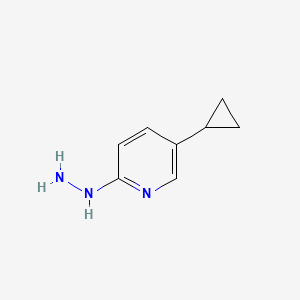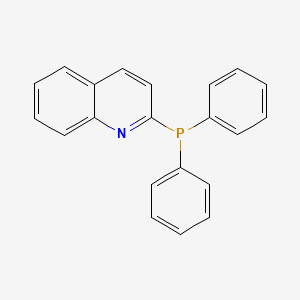
2-(Diphenylphosphino)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)quinoline is an organophosphorus compound that features a quinoline ring substituted with a diphenylphosphino group at the 2-position. This compound is known for its versatility in coordination chemistry and its applications in catalysis due to its ability to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)quinoline typically involves the reaction of 2-chloroquinoline with diphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphino)quinoline undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Coordination: It forms complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Halogenated quinolines and diphenylphosphine are typical starting materials.
Coordination: Transition metal salts such as palladium chloride or ruthenium complexes are used under inert conditions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted quinoline derivatives.
Coordination: Metal complexes with diverse geometries and properties.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in reactions such as hydrogenation, carbonylation, and cross-coupling.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into the use of these complexes in drug development, particularly for targeted therapies.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphino)quinoline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can activate the metal center for catalytic cycles, facilitate electron transfer, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction or application .
Comparación Con Compuestos Similares
- 2-(Diphenylphosphino)pyridine
- 2-(Diphenylphosphino)benzene
- 2-(Diphenylphosphino)phenanthroline
Comparison: 2-(Diphenylphosphino)quinoline is unique due to the presence of the quinoline ring, which provides additional coordination sites and electronic properties compared to other similar compounds. This uniqueness enhances its ability to stabilize metal centers and participate in a broader range of catalytic reactions.
Propiedades
Fórmula molecular |
C21H16NP |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
diphenyl(quinolin-2-yl)phosphane |
InChI |
InChI=1S/C21H16NP/c1-3-10-18(11-4-1)23(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
Clave InChI |
XZWFALQAPDAOON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


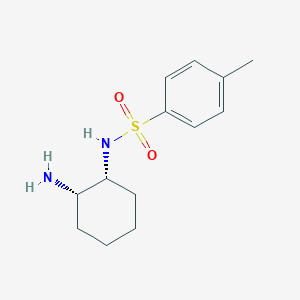

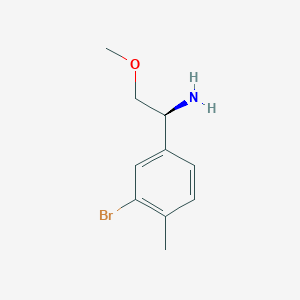
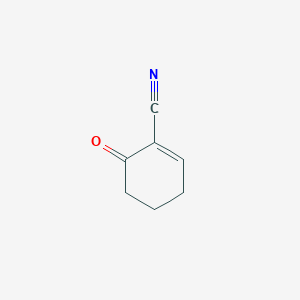
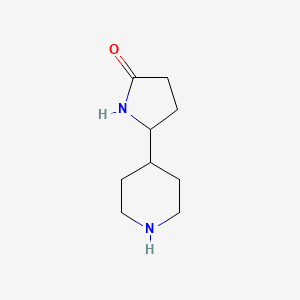

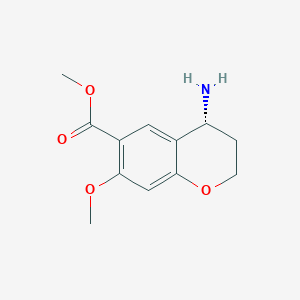
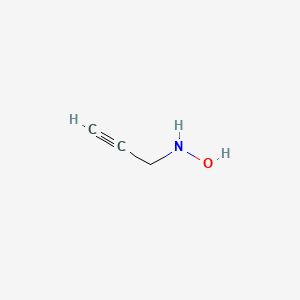
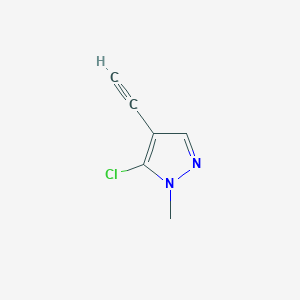

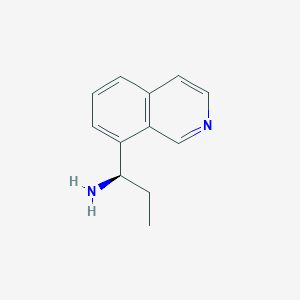
![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)

